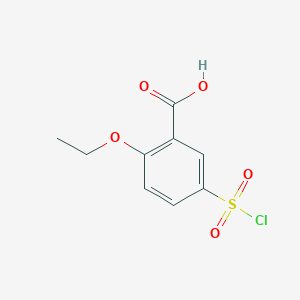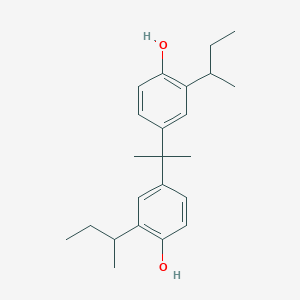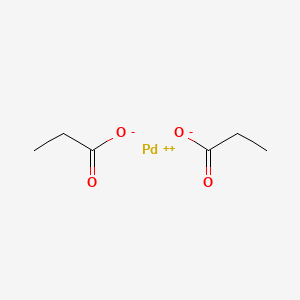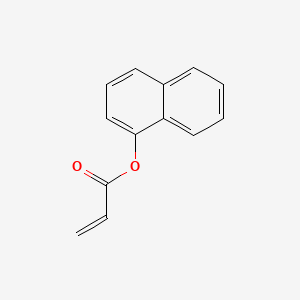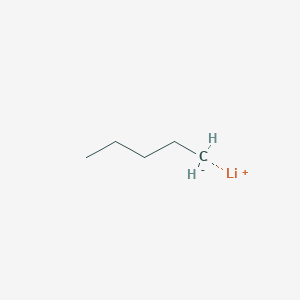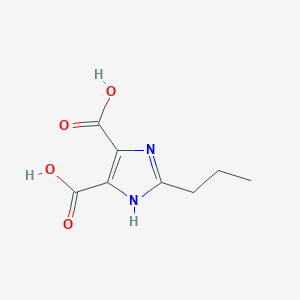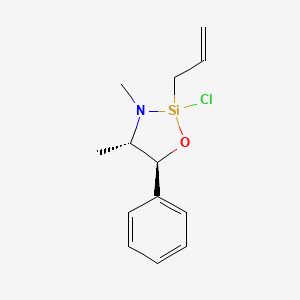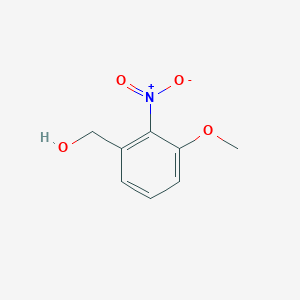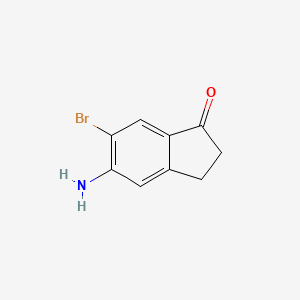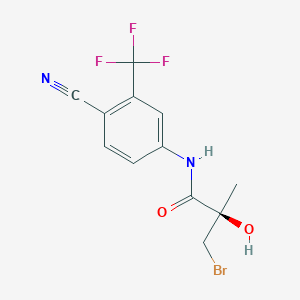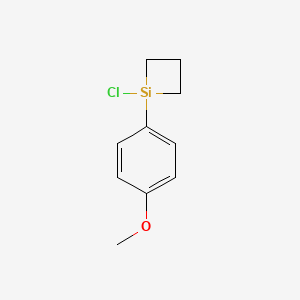
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane
Overview
Description
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane is a unique organosilicon compound characterized by the presence of a silacyclobutane ring substituted with a 4-methoxyphenyl group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane typically involves the reaction of 4-methoxyphenylmagnesium bromide with chlorosilacyclobutane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form silanol derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides and primary amines. The reactions are typically carried out in polar solvents such as tetrahydrofuran (THF) at room temperature.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of 1-(4-methoxyphenyl)-1-alkoxysilacyclobutane or 1-(4-methoxyphenyl)-1-aminosilacyclobutane.
Oxidation Reactions: Formation of 1-(4-methoxyphenyl)-1-hydroxysilacyclobutane.
Reduction Reactions: Formation of 1-(4-methoxyphenyl)-1-silane derivatives.
Scientific Research Applications
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential use in the development of silicon-based biomolecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as thermal stability and hydrophobicity.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-1-chlorosilacyclobutane involves its interaction with various molecular targets. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is attributed to the electron-withdrawing effect of the chlorine atom, which makes the silicon center more susceptible to nucleophilic attack. Additionally, the presence of the 4-methoxyphenyl group can influence the compound’s reactivity and stability through electronic and steric effects.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1-chlorosilane: Similar structure but lacks the silacyclobutane ring.
1-(4-Methoxyphenyl)-1-chlorosilacyclopentane: Similar structure but with a five-membered silacyclopentane ring.
1-(4-Methoxyphenyl)-1-chlorosilacyclohexane: Similar structure but with a six-membered silacyclohexane ring.
Uniqueness
1-(4-Methoxyphenyl)-1-chlorosilacyclobutane is unique due to its four-membered silacyclobutane ring, which imparts distinct chemical and physical properties. The ring strain in the silacyclobutane ring can influence the compound’s reactivity, making it more reactive in certain chemical reactions compared to its five- and six-membered counterparts. Additionally, the presence of the 4-methoxyphenyl group can enhance the compound’s stability and solubility in organic solvents.
Properties
IUPAC Name |
1-chloro-1-(4-methoxyphenyl)siletane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClOSi/c1-12-9-3-5-10(6-4-9)13(11)7-2-8-13/h3-6H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAWBPQWOJOCPHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[Si]2(CCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80450908 | |
| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251453-07-3 | |
| Record name | 1-(4-METHOXYPHENYL)-1-CHLOROSILACYCLOBUTANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80450908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


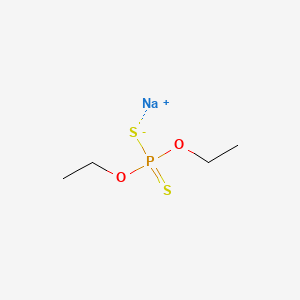
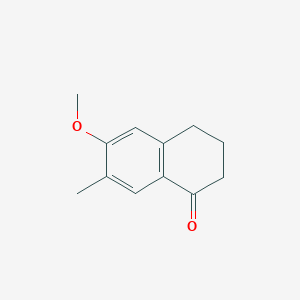
![5-[Difluoro-[4-(4-propylcyclohexyl)cyclohexyl]methoxy]-1,2,3-trifluorobenzene](/img/structure/B1589164.png)
